L-Arabitol

Catalog No.
S587492
CAS No.
7643-75-6
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arabitol

CAS Number

7643-75-6

Product Name

L-Arabitol

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N

SMILES

Array

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O

The exact mass of the compound L-arabinitol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83253. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of arabinitol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Arabitol is a five-carbon sugar alcohol (pentitol) and the naturally occurring but less common enantiomer of D-arabitol [1]. In industrial and laboratory procurement, it serves as a high-value chiral building block, a specialized carbon source for microbial differentiation, and a phase change material (PCM) candidate. Unlike its diastereomers xylitol and ribitol, L-arabitol possesses distinct stereochemistry that governs its unique thermal behavior, crystallization kinetics, and selective enzymatic oxidation [1]. Buyers typically source L-arabitol for the synthesis of rare L-sugars (such as L-xylulose), the formulation of eutectic thermal storage blends, or as an analytical standard in metabolic flux assays where enantiomeric purity is critical for preventing cross-reactivity with D-arabitol-adapted pathways.

Substituting L-arabitol with its enantiomer (D-arabitol) or diastereomers (xylitol, ribitol) fundamentally disrupts both chemical and biological downstream processes. In microbial pathway engineering, enzymes such as L-arabitol 4-dehydrogenase are strictly stereospecific; replacing L-arabitol with D-arabitol results in the production of D-xylulose rather than the targeted L-xylulose, derailing the synthesis of L-nucleoside precursors [2]. In materials science, diastereomeric substitution with xylitol drastically alters thermal performance and glass-forming behavior, reducing the latent heat of fusion and suppressing the crystal nucleation rate by 10 orders of magnitude [1]. Consequently, generic substitution compromises precursor yield in chiral syntheses and thermal stability in physical formulations.

Superior Latent Heat of Fusion for Phase Change Material (PCM) Formulation

For thermal energy storage applications, L-arabitol demonstrates a higher energy density and thermal stability compared to its closely related diastereomers. Differential scanning calorimetry (DSC) measurements reveal that L-arabitol possesses a melting point of 102.8 °C and a latent heat of fusion of 280 J/g [1]. In direct comparison, the diastereomer xylitol melts at 95.0 °C with a lower latent heat of 267 J/g, while adonitol (ribitol) melts at 100.0 °C with a latent heat of 250 J/g[1]. This higher enthalpy of fusion makes L-arabitol a more efficient primary component for medium-temperature eutectic blends (e.g., L-arabitol/erythritol) used in latent heat thermal energy storage (LHTES) systems.

Evidence DimensionLatent heat of fusion and melting point
Target Compound Data280 J/g; 102.8 °C
Comparator Or BaselineXylitol (267 J/g; 95.0 °C) and Adonitol (250 J/g; 100.0 °C)
Quantified Difference13 J/g higher latent heat than xylitol; 30 J/g higher than adonitol
ConditionsDifferential scanning calorimetry (DSC) at high purity (≥98%)

Higher latent heat directly translates to greater thermal energy storage capacity per unit mass, making L-arabitol the preferred pentitol for compact thermal management systems.

Accelerated Crystal Nucleation Rate in Amorphous Formulations

The stereochemistry of pentitols profoundly impacts their crystallization kinetics from the supercooled liquid state, dictating their processability in melt-casting. Experimental measurements of crystal nucleation rates in glass-forming molecular liquids show that arabitol exhibits highly active nucleation, reaching a maximum rate of approximately 10^8 m^-3 s^-1 near 1.1 Tg (glass transition temperature) [1]. Conversely, the diastereomer xylitol is highly resistant to crystallization, exhibiting a nucleation rate of < 10^-2 m^-3 s^-1 under identical supercooling conditions [1]. This 10-order-of-magnitude difference means that arabitol readily crystallizes out of amorphous melts, whereas xylitol remains kinetically trapped as a glass.

Evidence DimensionMaximum crystal nucleation rate (J) near 1.1 Tg
Target Compound Data~10^8 m^-3 s^-1 (Arabitol)
Comparator Or Baseline< 10^-2 m^-3 s^-1 (Xylitol)
Quantified Difference~10^10 fold higher nucleation rate for arabitol
ConditionsTwo-stage nucleation and growth measurement in supercooled molecular liquids

This extreme difference dictates processability in melt-casting and formulation; buyers must select arabitol when rapid crystallization is required, and avoid it if a stable amorphous glass is the goal.

Enantioselective Intracellular Accumulation in Engineered Yeasts

In microbial bioproduction, L-arabitol serves as an obligatory intermediate for the synthesis of rare L-sugars, displaying distinct metabolic flux compared to D-arabitol. In engineered yeast strains such as Pichia guilliermondii metabolizing L-arabinose under aerobic conditions, L-arabitol accumulates intracellularly to concentrations up to 0.4 M due to a specific enzymatic bottleneck at L-arabitol 4-dehydrogenase [1]. In contrast, D-arabitol does not accumulate to these extremes under the same pathway dynamics, as it is processed through D-xylulose via different dehydrogenase affinities [1]. This targeted accumulation confirms L-arabitol's unique utility as a verifiable intermediate for isolating L-xylulose pathways.

Evidence DimensionIntracellular polyol accumulation during pentose metabolism
Target Compound DataUp to 0.4 M intracellular L-arabitol accumulation
Comparator Or BaselineD-arabitol (rapidly processed, does not form equivalent 0.4 M bottleneck)
Quantified DifferenceMassive selective accumulation of the L-enantiomer over the D-enantiomer
ConditionsAerobic metabolism of L-arabinose by P. guilliermondii monitored via in vivo 13C NMR

Procurement of pure L-arabitol is essential for calibrating assays and feeding engineered strains designed to synthesize high-value L-sugar pharmaceutical precursors.

Medium-Temperature Latent Heat Thermal Energy Storage (LHTES)

Leveraging its high latent heat of fusion (280 J/g), L-arabitol is utilized as a primary phase change material or as a component in eutectic blends (e.g., L-arabitol/erythritol) for industrial waste heat recovery and solar thermal storage systems operating in the 90–110 °C range [1].

Chiral Pool Synthesis of L-Nucleosides

As a stereospecific precursor, L-arabitol is procured for the chemical or enzymatic synthesis of L-xylulose and subsequent rare L-sugars, which are critical building blocks for antiviral and antineoplastic L-nucleoside analogs [2].

Microbial Pathway Engineering and Flux Analysis

L-arabitol is used as an analytical standard and selective carbon source in 13C NMR and GC-MS metabolic flux studies to differentiate non-canonical L-arabinose catabolism from standard D-xylose pathways in oleaginous and osmotolerant yeasts [3].

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

152.06847348 Da

Monoisotopic Mass

152.06847348 Da

Heavy Atom Count

10

Melting Point

101 - 104 °C

UNII

45Z1K06N9V

Other CAS

7643-75-6

Wikipedia

L-arabinitol

General Manufacturing Information

L-Arabinitol: ACTIVE

Dates

Last modified: 08-15-2023

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